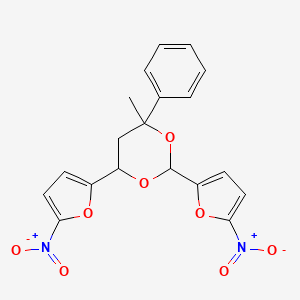
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane is a synthetic organic compound It features a dioxane ring substituted with methyl, phenyl, and nitrofuran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxane Ring: This could be achieved through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic or basic conditions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups into the furan rings.
Substitution Reactions: The phenyl and methyl groups can be introduced through various substitution reactions, often involving organometallic reagents or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amino derivatives.
科学研究应用
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Materials Science: Possible applications in the development of organic electronic materials or as a building block for polymers.
Biological Studies: Investigating its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran groups could be involved in redox cycling, generating reactive oxygen species that can damage cellular components.
相似化合物的比较
Similar Compounds
2,5-Bis(5-nitrofuran-2-yl)-1,3-dioxane: Lacks the methyl and phenyl groups, which may affect its chemical and biological properties.
4-Methyl-2,6-bis(5-nitrothiophen-2-yl)-4-phenyl-1,3-dioxane: Contains thiophene rings instead of furan rings, potentially altering its reactivity and applications.
Uniqueness
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane’s unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
143954-47-6 |
|---|---|
分子式 |
C19H16N2O8 |
分子量 |
400.3 g/mol |
IUPAC 名称 |
4-methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C19H16N2O8/c1-19(12-5-3-2-4-6-12)11-15(13-7-9-16(26-13)20(22)23)28-18(29-19)14-8-10-17(27-14)21(24)25/h2-10,15,18H,11H2,1H3 |
InChI 键 |
LPDLVGFPCDDKOX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(OC(O1)C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


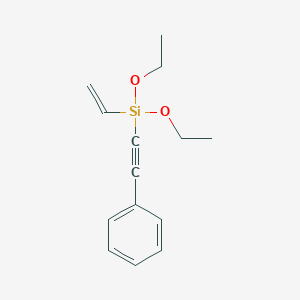
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


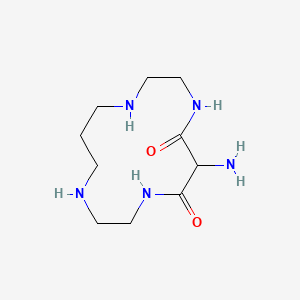
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
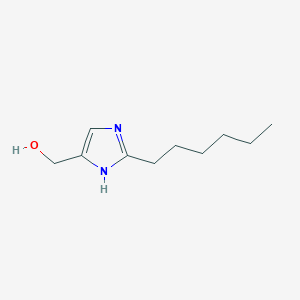
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)

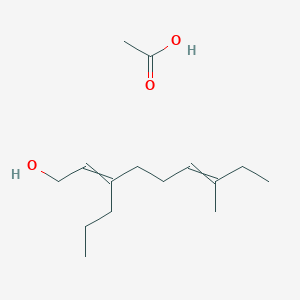
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

